molecular formula C20H21N5O3S2 B12486725 Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B12486725
M. Wt: 443.5 g/mol
InChI Key: RBTHJVCJFAKFRB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole and triazine rings. The process may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole and triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate: Unique due to its specific functional groups and ring structures.

    Other Thiazole Derivatives: May share similar core structures but differ in functional groups and applications.

    Triazine Derivatives: Similar in having the triazine ring but may lack the thiazole component.

Properties

Molecular Formula

C20H21N5O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H21N5O3S2/c1-4-15(17(26)23-20-22-12(3)16(30-20)18(27)28-5-2)29-19-21-11-14(24-25-19)13-9-7-6-8-10-13/h6-11,15H,4-5H2,1-3H3,(H,22,23,26)

InChI Key

RBTHJVCJFAKFRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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